

Technical Support Center: Optimizing CdZnS Buffer Layers in CIGS Solar Cells

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Compound of Interest

Compound Name: Cadmium zinc sulfide

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the efficiency of CdZnS buffer layers in Copper Indium Gallium Selenide (CIGS) solar cells.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the deposition and optimization of CdZnS buffer layers.

1. Why is my open-circuit voltage (Voc) low after depositing the CdZnS buffer layer?

A low Voc can be attributed to several factors related to the CdZnS buffer layer and its interface with the CIGS absorber.

- **Sub-optimal Band Alignment:** The conduction band offset (CBO) at the CdZnS/CIGS interface is critical. A "cliff-like" CBO (conduction band of the buffer is lower than the absorber) can increase interface recombination, thereby reducing Voc. Increasing the zinc (Zn) content in the CdZnS layer raises its conduction band, which can mitigate this issue.
- **Interface Defects:** A high density of defects at the heterojunction interface acts as recombination centers for charge carriers, which is detrimental to the Voc. Ensure the CIGS surface is clean before CdZnS deposition. The chemical bath deposition (CBD) process itself can help remove native oxides from the absorber surface.

- **Buffer Layer Thickness:** An overly thin buffer layer may not fully cover the CIGS absorber, leading to shunts where the transparent conducting oxide (TCO) front contact directly touches the absorber. Conversely, an excessively thick buffer layer can increase series resistance.

2. My short-circuit current density (J_{sc}) has decreased after replacing CdS with CdZnS. What could be the cause?

A decrease in J_{sc} is often related to the optical properties of the buffer layer and carrier collection efficiency.

- **Increased Bandgap:** While a wider bandgap for the buffer layer is generally desirable to allow more high-energy photons to reach the CIGS absorber, improper band alignment can hinder the collection of photo-generated carriers.
- **Excessive Thickness:** A thick CdZnS layer can absorb a significant portion of the incident light, particularly in the shorter wavelength region, which reduces the number of photons reaching the CIGS absorber and thus lowers J_{sc} .^{[1][2]}
- **High Resistivity:** Increasing the Zn content in CdZnS can lead to higher resistivity of the buffer layer.^[3] This increased series resistance can impede the flow of current, thereby reducing the J_{sc} .

3. The fill factor (FF) of my CIGS solar cell is poor. How can the CdZnS buffer layer be optimized to improve it?

A low fill factor is often associated with high series resistance or low shunt resistance.

- **High Series Resistance (R_s):** As mentioned, a thick or highly resistive CdZnS buffer layer can contribute to a high series resistance.^[3] Optimizing the thickness and Zn concentration is crucial. Post-deposition annealing can also influence the film's properties and the overall series resistance.
- **Low Shunt Resistance (R_{sh}):** Pinholes or incomplete coverage of the CIGS absorber by the CdZnS buffer layer can create shunt paths, leading to a low R_{sh} and consequently a poor FF. The deposition parameters of the CBD process should be tuned to ensure a uniform and dense film.

4. What is the optimal thickness for a CdZnS buffer layer?

The optimal thickness for a CdZnS buffer layer is a trade-off between ensuring complete coverage of the CIGS absorber and minimizing parasitic absorption and series resistance. For CdS buffer layers, an optimal thickness is reported to be around 89 nm.^{[1][2]} For ZnS, an optimal thickness of around 35 nm has been simulated.^[4] The ideal thickness for CdZnS will depend on the specific Zn concentration and deposition conditions but is generally expected to be in the range of 30-90 nm.

5. How does annealing affect the CdZnS buffer layer and the overall CIGS solar cell performance?

Post-deposition annealing can have several effects:

- **Improved Crystallinity:** Annealing can improve the crystalline quality of the CdZnS film and the CIGS absorber.^{[5][6]}
- **Interdiffusion at the Interface:** Annealing can promote the diffusion of elements like Cd, Zn, Cu, In, and Ga across the buffer/absorber interface. This can influence the band alignment and the formation of a favorable interface.
- **Defect Reduction:** Thermal treatment can help in the annihilation of certain point defects within the buffer layer and at the interface, reducing recombination centers.^[6] The optimal annealing temperature and time need to be determined experimentally, with temperatures around 200°C being a common starting point.^{[5][6]}

Data Presentation

The following tables summarize the impact of key parameters on the performance of CIGS solar cells with CdS/CdZnS buffer layers.

Table 1: Effect of CdS Buffer Layer Thickness on CIGS Solar Cell Performance

CdS Thickness (nm)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Efficiency (%)
45	0.52	23.5	65	7.9
60	0.54	23.2	68	8.5
89	0.55	22.8	70	8.8
110	0.55	21.5	69	8.2

Note: Data synthesized from trends described in literature.[\[1\]](#)[\[2\]](#) Actual values are highly dependent on specific experimental conditions.

Table 2: Simulated Performance of CIGS Solar Cells with ZnS Buffer Layer

ZnS Thickness (nm)	Voc (mV)	Jsc (mA/cm ²)	FF (%)	Efficiency (%)
10	-	30.69	-	-
35	740	37.81	78.78	24.13
100	-	-	-	-

Note: The data for 35 nm thickness corresponds to an optimized simulated device.[\[4\]](#) A maximum efficiency of 27.22% was achieved with further optimization of doping concentrations.
[\[4\]](#)

Experimental Protocols

Detailed Methodology for Chemical Bath Deposition (CBD) of CdZnS Buffer Layer

This protocol describes a general procedure for the chemical bath deposition of a CdZnS buffer layer on a CIGS absorber. The exact concentrations and deposition time should be optimized for specific experimental setups.

1. Precursor Solution Preparation:

- Cadmium Source: Prepare a solution of Cadmium Sulfate (CdSO_4) or Cadmium Acetate ($\text{Cd}(\text{CH}_3\text{COO})_2$) in deionized (DI) water.
- Zinc Source: Prepare a solution of Zinc Sulfate (ZnSO_4) or Zinc Acetate ($\text{Zn}(\text{CH}_3\text{COO})_2$) in DI water. The ratio of Cd to Zn in the solution will determine the composition of the resulting CdZnS film.
- Sulfur Source: Prepare a solution of Thiourea ($\text{SC}(\text{NH}_2)_2$) in DI water.
- Complexing Agent: Prepare a solution of Ammonium Hydroxide (NH_4OH) to act as a complexing agent and to control the pH of the bath.
- Buffer Agent (Optional): Triethanolamine (TEA) can be used as an additional complexing agent to control the release of metal ions.

2. Deposition Bath Preparation:

- In a beaker, add the DI water, followed by the Cd and Zn precursor solutions in the desired ratio.
- Add the complexing agent (e.g., NH_4OH) dropwise while stirring until the initial precipitate dissolves and the solution becomes clear. This indicates the formation of metal-ammonia complexes.
- Add the sulfur source (Thiourea solution) to the bath.
- Adjust the pH of the solution to the desired level (typically between 10 and 11.5) using the complexing agent.

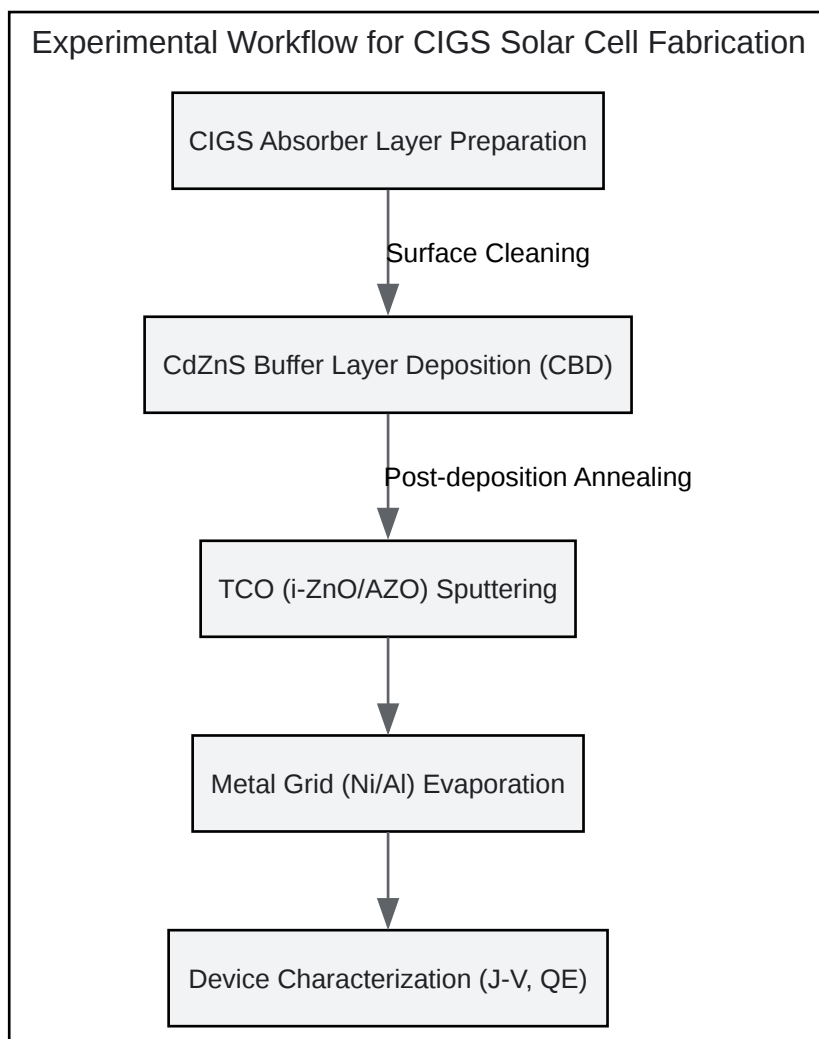
3. Deposition Process:

- Heat the chemical bath to the desired deposition temperature, typically in the range of 60-80°C.
- Immerse the CIGS substrate vertically into the heated bath.
- Maintain the temperature and stirring for the desired deposition time (e.g., 10-20 minutes). The deposition time will control the thickness of the CdZnS film.
- After the deposition, remove the substrate from the bath.

4. Post-Deposition Treatment:

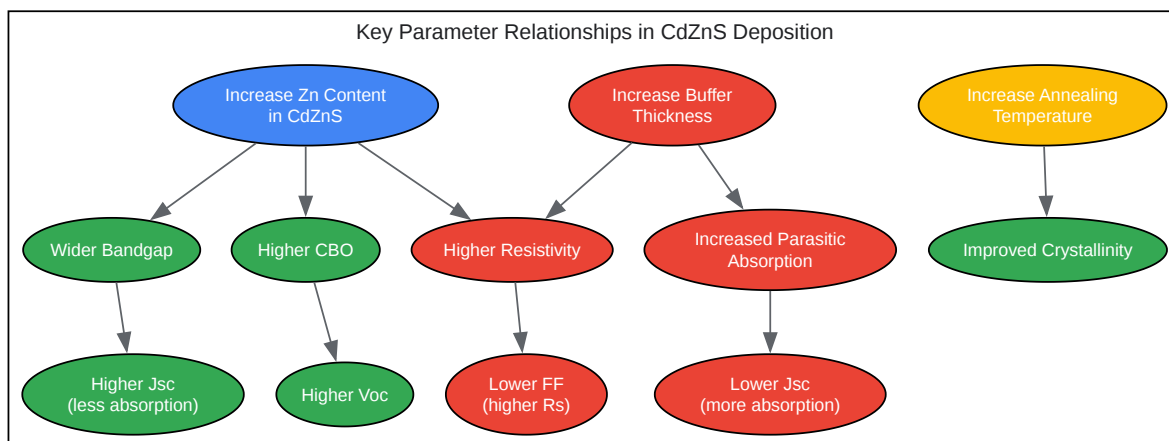
- Rinse the substrate with DI water to remove any loosely adhered particles.
- Dry the substrate using a nitrogen gun.
- (Optional but recommended) Perform a post-deposition annealing step, for example, at 200°C in an inert atmosphere (e.g., nitrogen or argon) for 10-30 minutes.

Mandatory Visualization



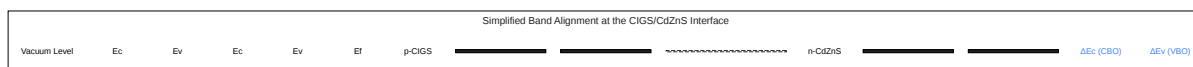
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Caption: A typical experimental workflow for the fabrication of a CIGS solar cell with a CdZnS buffer layer.



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Caption: Logical relationships between key CdZnS deposition parameters and their impact on film properties and cell performance.



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Caption: A schematic representation of the Type-I ("cliff-like") band alignment at the p-CIGS/n-CdZnS heterojunction.

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